molecular formula C22H24N4O3S B12475270 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12475270
M. Wt: 424.5 g/mol
InChI Key: OGWCROMWSRMTLN-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, making this compound a candidate for drug development .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anti-cancer agent .

Industry

In industry, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The benzodioxin ring can interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3S/c1-4-26-21(16-7-8-18-19(12-16)29-10-9-28-18)24-25-22(26)30-13-20(27)23-17-11-14(2)5-6-15(17)3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,23,27)

InChI Key

OGWCROMWSRMTLN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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